Here are some potential applications of (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in scientific research:
Because the deuterium atoms have a different mass than regular hydrogen atoms, (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used as a tracer molecule in scientific experiments. Researchers can track the movement and fate of the molecule within a system by measuring the presence of the deuterium isotope. Source: Isotopic labeling in organic chemistry:
By using (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in reactions, scientists can gain insights into reaction mechanisms. For example, if a reaction involves breaking a carbon-hydrogen bond, the presence of deuterium can reveal the specific bond that is broken. Source: Kinetic isotope effects in organic chemistry
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a different NMR signal than hydrogen, which can help simplify complex spectra and allow researchers to better understand the structure and dynamics of molecules. Source: Nuclear magnetic resonance spectroscopy:
2,2,2-Trifluoroethanol-d3 is a deuterated variant of 2,2,2-trifluoroethanol, characterized by the molecular formula and a molecular weight of approximately 103.06 g/mol. This colorless liquid is known for its water-miscibility and a smell reminiscent of ethanol. The presence of the trifluoromethyl group imparts a stronger acidic character compared to its non-fluorinated counterpart, making it an interesting compound for various chemical applications and studies .
In biological contexts, 2,2,2-trifluoroethanol-d3 exhibits notable properties:
The synthesis of 2,2,2-trifluoroethanol-d3 can be achieved through various methods:
Studies involving 2,2,2-trifluoroethanol-d3 often focus on its interactions with biological molecules:
Several compounds share similarities with 2,2,2-trifluoroethanol-d3. Here are some notable ones:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethanol | C₂H₅OH | Common alcohol; less acidic than trifluoroethanol. |
1,1,1-Trifluoroethane | C₂H₃F₃ | A gaseous fluorinated compound; used as a refrigerant. |
Trifluoroacetic Acid | C₂F₃O₂ | A strong acid derived from trifluoroethanol; used in organic synthesis. |
2-Hydroxytrifluoroacetophenone | C₈H₆F₃O₂ | A fluorinated phenolic compound; exhibits unique reactivity patterns. |
Uniqueness: The unique aspect of 2,2,2-trifluoroethanol-d3 lies in its combination of deuteration and fluorination. This dual modification enhances its utility as a solvent while providing distinct advantages in spectroscopic studies and biological assays compared to other alcohols and fluorinated compounds .
Flammable;Corrosive;Irritant;Health Hazard